4-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine . It’s used in laboratory chemicals and in the synthesis of substances .
Synthesis Analysis
While specific synthesis methods for “4-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine” are not available, 4-(Bromomethyl)pyridine hydrobromide has been known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Molecular Structure Analysis
The molecular formula for 4-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.93 g/mol .Chemical Reactions Analysis
4-(Bromomethyl)pyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical and Chemical Properties Analysis
4-(Bromomethyl)pyridine hydrobromide is a solid at 20°C. It’s soluble in water and has a melting point of 185.0 to 191.0 °C .Scientific Research Applications
Synthesis and Characterization
4-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine serves as a key intermediate in various synthetic chemistry applications, highlighting its versatility in creating complex molecular structures. For instance, it has been used in the synthesis and characterization of TRFIA chelates, demonstrating its utility in preparing bifunctional chelate intermediates for time-resolved fluorescence immunoassays. This process involves diazotizing and brominating reactions to achieve the desired structure, which is then confirmed through IR, 1HNMR, GC-MS, and elemental analysis (Pang Li-hua, 2009).
Coordination Chemistry
This compound is instrumental in coordination chemistry, where it has been reacted with dipicolylamine to yield complexes with palladium or platinum centers. These complexes have been studied for their potential applications in forming polynuclear assemblies, which could be useful in materials science and catalysis. Such research underscores the compound's role in developing novel metal-organic frameworks and coordination compounds with specific electronic or structural properties (Clare A. Tovee et al., 2010).
Photophysics and Photochemistry
The compound also plays a significant role in the study of photophysics and photochemistry, providing insights into proton transfer mechanisms. It has been part of studies on 2-(1H-pyrazol-5-yl)pyridines, which demonstrate three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These studies are critical for understanding the dynamic processes that occur in molecules upon light absorption, which has implications for developing new photonic and electronic materials (V. Vetokhina et al., 2012).
Development of Heterocyclic Compounds
Moreover, it has been utilized in the development of new polyheterocyclic ring systems, illustrating its importance in medicinal chemistry and drug design. The creation of pyrazolo[3,4-b]pyridine derivatives, for example, shows the compound's utility in generating molecules with potential biological activity. Such synthetic pathways offer a foundation for the discovery and development of new therapeutics (E. Abdel‐Latif et al., 2019).
Polynuclear Complex Formation
Research into polynuclear complexes based on inert RuIIN6 cores, where this compound derivatives are functionalized to attach additional chelating groups, showcases the compound's contribution to advancing supramolecular chemistry. This area explores the assembly of complex structures that could have applications ranging from catalysis to the design of molecular machines (Qiao-Hua Wei et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-[4-(bromomethyl)-1H-pyrazol-5-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-5-8-6-12-13-9(8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSHBCWYKCOFNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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